molecular formula C15H14N6O B2678857 N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448043-49-9

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2678857
CAS No.: 1448043-49-9
M. Wt: 294.318
InChI Key: LRRLYUYEEUSVGT-UHFFFAOYSA-N
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Description

“N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives was established by NMR and MS analysis . The complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the formation of 1,2,4-triazole ring . The complexes were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the melting point of a similar compound was reported to be between 124-127 °C .

Scientific Research Applications

Novel Compound Synthesis and Antiviral Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives has been explored. These compounds were prepared through reactions involving benzoyl isothiocyanate, showcasing significant anti-influenza A virus (subtype H5N1) activities. Among the synthesized compounds, several were found to possess notable antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Antiproliferative Activity

The synthesis of 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives and their evaluation for antiproliferative activity has been reported. These compounds, derived from N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, displayed inhibitory effects on the proliferation of endothelial and tumor cells, suggesting their potential in cancer therapy (Ilić et al., 2011).

Microwave-Assisted Condensation Reactions

Research on microwave-assisted condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents and dimethyl acetylenedicarboxylate has been conducted. These reactions have led to the synthesis of various pyridazinone derivatives, demonstrating the utility of microwave irradiation in enhancing reaction yields and reducing reaction times, which could be beneficial for the development of novel pharmaceutical compounds (Al‐Zaydi & Borik, 2007).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These conjugates showed enhanced cytotoxicity against melanoma cells compared to the parent chlorambucil, supporting the concept of benzamide-mediated selective delivery of cytostatics to melanoma cells (Wolf et al., 2004).

Future Directions

The future directions in the research of these compounds could involve the design and development of more selective and potent anticancer molecules . Further investigation into the mechanism of action and the optimization of the synthesis process could also be beneficial.

Properties

IUPAC Name

N-benzyl-N-methyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-20(9-12-5-3-2-4-6-12)15(22)13-7-8-14(19-18-13)21-11-16-10-17-21/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRLYUYEEUSVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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